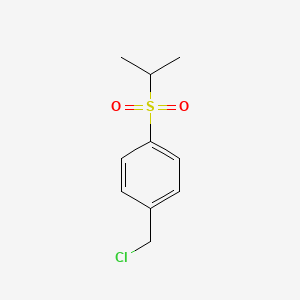

1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene

Descripción general

Descripción

Compounds like “1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene” belong to a class of organic compounds known as sulfonyl chlorides . These compounds are characterized by a sulfonyl functional group (R-SO2-R’) and a chloride group (Cl).

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a suitable benzene derivative with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a benzene ring substituted with a sulfonyl group and a chloromethyl group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive and can undergo a variety of chemical reactions. For example, they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. Generally, sulfonyl chlorides are colorless to yellowish liquids that are reactive towards nucleophiles .Aplicaciones Científicas De Investigación

Fuel Cell Applications

A significant application of sulfonated poly(arylene ether sulfone)s block copolymers, which may involve derivatives similar to 1-(Chloromethyl)-4-(propane-2-sulfonyl)benzene, is in the development of membranes for fuel cells. These materials exhibit high proton conductivity and mechanical properties, making them promising for fuel-cell applications. The research highlighted the synthesis of these copolymers and their potential as an alternative to traditional perfluorinated ionomer membranes, such as Nafion, due to their superior properties under certain conditions (Bae, Miyatake, & Watanabe, 2009).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used to construct complex architectures. For instance, Schiff bases derived from similar molecules have been synthesized and characterized, providing insights into their structural properties and potential applications in designing new materials with specific functionalities (Qian, Chen, Cui, & Zhu, 2012).

Polymer Science

In polymer science, the incorporation of sulfonyl groups into polymers, such as in the synthesis of novel substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety, has been explored. These compounds demonstrate the versatility of sulfonyl derivatives in synthesizing polymers with potential applications in organic electronics, pharmaceuticals, and more, showcasing the role of sulfonyl derivatives in developing new polymeric materials with unique properties (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

Electrochemistry

In electrochemistry, sulfonyl derivatives are used as catalysts and intermediates in various reactions. For example, Friedel-Crafts sulfonylation in ionic liquids has shown enhanced reactivity and yield for sulfonylation reactions, illustrating the utility of sulfonyl derivatives in promoting efficient and green chemical transformations (Nara, Harjani, & Salunkhe, 2001).

Organic Synthesis

In organic synthesis, sulfonyl groups play a crucial role in the development of new synthetic routes and intermediates. The synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles via cyclization demonstrates the versatility of sulfonyl-containing compounds in constructing complex organic molecules, which could have applications in pharmaceuticals and material science (Kobayashi, Kobayashi, & Ezaki, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(chloromethyl)-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDHXUBWMCJHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)

![3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1377427.png)

![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)

![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)

![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)